N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes an ethoxy group, a diethylamino group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with N-[3-(diethylamino)propyl]amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(diethylamino)propyl]trimethoxysilane
- N-[3-(diethylamino)propyl]-4-ethoxy-1-naphthalenesulfonamide
Uniqueness
N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
1374684-25-9 |
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Molecular Formula |
C17H30N2O3S |
Molecular Weight |
342.5g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H30N2O3S/c1-6-19(7-2)11-9-10-18-23(20,21)17-13-14(4)16(22-8-3)12-15(17)5/h12-13,18H,6-11H2,1-5H3 |
InChI Key |
CUPNYULOKWXJDQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
Origin of Product |
United States |
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